Dacomitinib (PF-00299804) is a second-generation, irreversible, covalent pan-human epidermal growth factor receptor (HER) tyrosine kinase inhibitor (TKI). [, , ] It exhibits structural specificity for the catalytic domains of epidermal growth factor receptor (EGFR), HER2, and HER4. [, , ] Dacomitinib exerts its effects by forming covalent bonds with these receptors, leading to prolonged inhibition of their signaling pathways. [, , ]
Future Directions
Optimizing Treatment Strategies: Future research could focus on optimizing Dacomitinib treatment strategies, particularly in combination with other therapies like chemotherapy, targeted agents, or immunotherapy. [, ] This includes exploring different treatment sequences and developing personalized approaches based on individual patient characteristics.
Identifying Predictive Biomarkers: There is a need to identify reliable biomarkers that can predict the response to Dacomitinib and guide patient selection for treatment. [, ] This involves investigating genetic, molecular, and imaging biomarkers to personalize therapy and improve treatment outcomes.
Overcoming Drug Resistance: Resistance to Dacomitinib remains a significant challenge. [] Future studies should focus on understanding the mechanisms of resistance and developing strategies to overcome it, such as combining Dacomitinib with other targeted therapies or exploring novel drug targets.
Improving Safety and Tolerability: Research is needed to develop strategies to mitigate the side effects and improve the tolerability of Dacomitinib. [, , , ] This includes exploring prophylactic measures, dose adjustments, and supportive care interventions to manage treatment-related toxicities.
Expanding Applications: Further investigation is warranted to explore the potential applications of Dacomitinib in other cancer types, especially those driven by ErbB family receptor signaling. [, , , , , ] This includes conducting preclinical studies to evaluate its efficacy and safety in different cancer models.
Related Compounds
PF-05199265
Compound Description: PF-05199265 is the primary circulating active metabolite of Dacomitinib. It is formed through the metabolic activity of Cytochrome P450 enzymes CYP2D6 and CYP2C9. Similar to Dacomitinib, it functions as an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Relevance: PF-05199265 is a key metabolite of Dacomitinib, and its formation is influenced by the patient's CYP2D6 metabolizer status. Co-administration of Dacomitinib with inhibitors of CYP2D6 leads to a significant decrease in PF-05199265 formation. Despite the difference in exposure levels, both Dacomitinib and PF-05199265 contribute to the overall therapeutic effect.
Gefitinib
Compound Description: Gefitinib is a first-generation, reversible EGFR tyrosine kinase inhibitor primarily used in the treatment of non-small cell lung cancer (NSCLC). It selectively targets EGFR, inhibiting its signaling pathway, thereby reducing tumor cell proliferation and promoting apoptosis.
Erlotinib
Compound Description: Erlotinib is a first-generation, reversible EGFR tyrosine kinase inhibitor similar in mechanism of action to Gefitinib. It is also used in the treatment of advanced NSCLC, particularly in patients with EGFR-activating mutations.
Relevance: Erlotinib serves as a comparator to Dacomitinib in clinical trials evaluating the efficacy of EGFR inhibitors in advanced NSCLC. Specifically, the ARCHER 1009 trial compared Dacomitinib with Erlotinib in patients with EGFR-mutated NSCLC, showing a trend towards improved progression-free survival and overall survival with Dacomitinib, although these results did not reach statistical significance. Dacomitinib and Erlotinib exhibit distinct toxicity profiles, with Dacomitinib associated with a higher incidence of diarrhea and mucositis.
Afatinib
Compound Description: Afatinib is a second-generation, irreversible inhibitor that targets ErbB family members, including EGFR, HER2, and HER4. Like Dacomitinib, it forms covalent bonds with its targets, resulting in more prolonged inhibition of EGFR signaling.
Relevance: Afatinib shares a similar mechanism of action with Dacomitinib as an irreversible pan-HER inhibitor. Both drugs have demonstrated efficacy in EGFR-mutated NSCLC, but direct comparisons of their efficacy and safety profiles are limited. Afatinib serves as a comparator in preclinical studies evaluating the efficacy of Dacomitinib in bladder cancer models.
Lapatinib
Compound Description: Lapatinib is a dual EGFR/HER2 tyrosine kinase inhibitor that reversibly binds to these receptors, blocking their downstream signaling pathways. It is used in the treatment of HER2-positive breast cancer and has been investigated for potential use in other cancer types, including bladder cancer.
Relevance: Lapatinib serves as a comparator to Dacomitinib in preclinical studies evaluating their efficacy in bladder cancer cell lines and xenograft models. Dacomitinib demonstrates superior efficacy compared to Lapatinib in inhibiting tumor growth in these models. Studies suggest that Dacomitinib's irreversible binding and broader spectrum of HER family inhibition may contribute to its enhanced activity compared to Lapatinib.
Cetuximab
Compound Description: Cetuximab is a monoclonal antibody that targets EGFR, specifically binding to the extracellular domain of the receptor and blocking ligand binding. It is used in the treatment of various cancers, including head and neck cancer and colorectal cancer.
Relevance: Cetuximab, as an EGFR-targeting agent, serves as a comparator to Dacomitinib in preclinical studies evaluating their effectiveness in head and neck cancer models. Dacomitinib demonstrates superior growth inhibition compared to Cetuximab in these models, suggesting a potential advantage for Dacomitinib in treating cancers with aberrant EGFR signaling. The combination of Dacomitinib and Cetuximab has been investigated as a potential strategy to overcome resistance to EGFR-targeted therapies.
Osimertinib
Compound Description: Osimertinib is a third-generation, irreversible EGFR tyrosine kinase inhibitor that selectively targets both EGFR-sensitizing mutations and the EGFR T790M resistance mutation. It is used as a first-line therapy in patients with EGFR-mutated advanced NSCLC.
Relevance: Osimertinib is relevant due to its role in treating EGFR-mutated NSCLC. While it is currently a preferred first-line treatment, cases of acquired resistance to Osimertinib have been reported. Interestingly, a case report highlighted the successful use of Dacomitinib after Osimertinib resistance, suggesting that Dacomitinib may be a potential treatment option for patients who have developed resistance to Osimertinib.
Poziotinib
Compound Description: Poziotinib is an irreversible, pan-ErbB inhibitor that targets EGFR, HER2, and HER4. It is being investigated for its potential use in treating various cancers, including NSCLC and breast cancer.
Relevance: Poziotinib's relevance stems from its shared mechanism of action with Dacomitinib as an irreversible pan-ErbB inhibitor. This shared targeting profile makes drug-drug interactions between these two compounds a concern. Studies in rats revealed that Dacomitinib significantly affects the pharmacokinetics of Poziotinib, highlighting the need for careful consideration and potential dose adjustments when administering these drugs concurrently.
Trastuzumab
Compound Description: Trastuzumab is a monoclonal antibody that specifically targets HER2, inhibiting its signaling pathway and leading to tumor cell death. It is a cornerstone therapy for HER2-positive breast cancer.
Relevance: Trastuzumab serves as a comparator to Dacomitinib in preclinical studies exploring the effectiveness of HER2-targeted therapies in breast cancer models. Dacomitinib demonstrates significant growth inhibition in HER2-amplified breast cancer cell lines, including those resistant to Trastuzumab. These findings suggest Dacomitinib's potential as a therapeutic option for patients with HER2-positive cancers who have developed resistance to Trastuzumab.
Baicalin
Compound Description: Baicalin is a flavonoid compound derived from the Scutellaria baicalensis plant. It exhibits anti-inflammatory, anti-fibrotic, and anti-barrier disruption properties.
Relevance: Baicalin is not structurally related to Dacomitinib but plays a protective role against Dacomitinib-induced ileal mucositis in rat models. Studies suggest that Baicalin can mitigate the damaging effects of Dacomitinib on the intestinal lining, highlighting its potential as a supportive therapy to manage Dacomitinib-associated gastrointestinal side effects.
Crofelemer
Compound Description: Crofelemer is an anti-secretory agent that acts by inhibiting chloride ion channels in the gastrointestinal tract. It is used to treat diarrhea, particularly in patients with HIV/AIDS.
Relevance: Crofelemer is not structurally related to Dacomitinib but was investigated as a potential treatment for Dacomitinib-induced diarrhea. Unfortunately, studies in rat models demonstrated that Crofelemer worsened Dacomitinib-induced diarrhea and failed to mitigate other Dacomitinib-associated gastrointestinal side effects. This finding emphasizes the complex nature of Dacomitinib-induced diarrhea and the need for alternative management strategies.
Trazodone
Compound Description: Trazodone is an antidepressant medication that primarily acts as a serotonin antagonist and reuptake inhibitor. It is not structurally related to Dacomitinib and does not directly target EGFR or HER family members.
Relevance: Trazodone is relevant due to its potential for drug-drug interactions with Dacomitinib. Both in vitro and in vivo studies in rats demonstrated that the concurrent use of Trazodone and Dacomitinib leads to a significant increase in the blood exposure of both drugs. This interaction likely occurs through non-competitive inhibition of CYP2D6, an enzyme involved in the metabolism of both drugs. These findings highlight the importance of considering potential drug-drug interactions when prescribing Dacomitinib.
Source and Classification
Dacomitinib is synthesized from various chemical precursors, primarily involving quinazoline derivatives. It belongs to the class of anti-cancer agents specifically targeting the EGFR pathway, which plays a crucial role in cell proliferation and survival. The compound's mechanism of action focuses on inhibiting both wild-type EGFR and its mutant forms, particularly the T790M mutation associated with resistance to first-generation EGFR TKIs.
Synthesis Analysis
The synthesis of dacomitinib involves multiple steps, typically around ten, which include the formation of key intermediates and their subsequent transformations into the final product.
Starting Materials: The synthesis begins with N-(4-chloro-7-methoxylquinazoline-6-yl)-4-(piperidin-1-yl)-2-butylene acid amides and 3-chloro-4-fluoroaniline.
Reaction Conditions: The reaction is conducted in a solvent at temperatures ranging from 62°C to 118°C for a duration of 0.5 to 8 hours. Thin Layer Chromatography (TLC) is employed to monitor the progress of the reaction.
Isolation: Upon completion, the mixture is cooled, filtered, and washed with methanol to isolate dacomitinib as a yellow solid with yields typically around 84%.
The detailed steps include:
Formation of Acid Amides: The initial step involves heating the amide and aniline derivatives in a reflux setup.
Acid Hydrolysis: Subsequent reactions may involve acid hydrolysis to yield necessary intermediates.
Final Product Isolation: The final product is purified through recrystallization techniques.
Molecular Structure Analysis
Dacomitinib has a complex molecular structure characterized by several functional groups that contribute to its biological activity:
Chemical Formula: C19H22ClF1N4O2
Molecular Weight: Approximately 396.86 g/mol.
Structural Features:
Contains a quinazoline core which is essential for its interaction with the EGFR.
The presence of a piperidine ring enhances its binding affinity.
A chloro and fluoro substituent contribute to its specificity and potency against various EGFR mutations.
The three-dimensional conformation allows dacomitinib to effectively fit into the ATP-binding site of EGFR, inhibiting its activity.
Chemical Reactions Analysis
Dacomitinib undergoes various chemical reactions during its synthesis and metabolism:
Condensation Reactions: Key reactions involve condensation between amines and acids to form amides.
Hydrolysis: Acid hydrolysis reactions are critical for modifying functional groups within intermediates.
Recrystallization: Purification processes often involve recrystallization from suitable solvents to achieve high purity levels.
These reactions are carefully controlled regarding temperature, time, and solvent choice to optimize yield and purity.
Mechanism of Action
Dacomitinib functions by irreversibly binding to the tyrosine kinase domain of EGFR, leading to:
Inhibition of Phosphorylation: By blocking ATP binding, dacomitinib prevents phosphorylation of tyrosine residues on EGFR, inhibiting downstream signaling pathways involved in cell proliferation (e.g., AKT and ERK pathways).
Induction of Apoptosis: This inhibition results in reduced cell survival signals, promoting apoptosis in cancer cells expressing activated forms of EGFR.
Effectiveness Against Mutations: Dacomitinib shows efficacy against common activating mutations such as exon 19 deletions and L858R substitutions, as well as against T790M mutations that confer resistance to other TKIs.
Physical and Chemical Properties Analysis
Dacomitinib exhibits several notable physical and chemical properties:
Solubility: It is moderately soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
Stability: The compound is stable under normal laboratory conditions but should be protected from light due to potential degradation.
Melting Point: Dacomitinib has a melting point that reflects its solid-state stability, important for formulation development.
These properties are critical for its formulation into oral dosage forms used in clinical settings.
Applications
Dacomitinib's primary application lies in oncology, specifically:
Treatment of Non-Small Cell Lung Cancer: Approved for use in patients with metastatic NSCLC who have specific EGFR mutations.
Clinical Trials: Ongoing studies are investigating its efficacy in combination therapies and other cancer types resistant to standard treatments.
Research Tool: Dacomitinib serves as a valuable research tool for studying EGFR signaling pathways and resistance mechanisms in cancer biology.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Dacomitinib is a highly selective, orally bioavailable small-molecule inhibitor of the HER family of tyrosine kinases with potential antineoplastic activity. Dacomitinib specifically and irreversibly binds to and inhibits human Her-1, Her-2, and Her-4, resulting in the proliferation inhibition and apoptosis of tumor cells that overexpress these receptors.
VT-464 R enantiomer(cas 1375603-38-5) is the R enantiomer of VT-464, which is a potent CYP17 lyase inhibitor(h-Lyase IC50=69 nM); VT-464 R enantiomer/'s activity is unknown.
Olmutinib is an orally active epidermal growth factor receptor inhibitor used in the treatment of T790M mutation positive non-small cell lung cancer. It is available under the brand name Olita made by Hanmi Pharmaceuticals. Olmutinib was developed by Hanmi Pharmaceuticals and Boehringer Ingelheim. Olmutinib recieved breakthrough therapy designation in the United States in December 2015 and was approved for use in Korea in May 2016. Olmutinib is an orally available small molecule, mutant-selective inhibitor of epidermal growth factor receptor (EGFR) with potential antineoplastic activity. Olmutinib binds to and inhibits mutant forms of EGFR, thereby leading to cell death of EGFR-expressing tumor cells. As this agent is selective towards mutant forms of EGFR, its toxicity profile may be reduced as compared to non-selective EGFR inhibitors which also inhibit the EGFR wild type form.
CBB1003 is a novel histone demethylase LSD1 inhibitor with IC50 of 10.54 uM.IC50 value: 10.54 uM [1]Target: LSD1 inhibitorin vitro: Treatment of F9 cells with CBB1003 led to the activation of CHRM4 and SCN3A expression. Treatment of CBB1003 led to significant growth inhibition of mouse embryonic teratocarcinoma F9 cells. Treatment of mouse ES cells with CBB1003 and 1007 also led to substantial inhibition of the spherical growth of ES cells [1]. CBB1003 inhibited CRC cell proliferation and colony formation. In cultured CRC cells, inhibiting LSD1 activity by CBB1003 caused a decrease in LGR5 levels while overexpression of LGR5 reduced CBB1003-induced cell death [2].
SYP-5 is an inhibitor of hypoxia-inducible factor-1 (HIF-1). It inhibits HIF-1 activity in a reporter assay when used at concentrations ranging from 0.1 to 100 µM. SYP-5 (2, 10, and 50 µM) reduces hypoxia- or VEGF-induced capillary tube formation in human umbilical vein endothelial cells (HUVECs). It inhibits the migration and invasion of Hep3B hepatocellular carcinoma and BCaP-37 breast cancer cells in a concentration-dependent manner. SYP-5 is a novel HIF-1 inhibitor, suppresses tumor cells invasion and angiogenesis. Target: HIFInVitro: SYP-5 inhibits hypoxia-induced upregulation of HIF-1. SYP-5 inhibits HIF-1 and downstream gene expression in Hep3B and Bcap37 cells. SYP-5 inhibits tumor cell migration and invasion, as well as tumor angiogenesis, which are mediated by suppressing PI3K/AKT- and MAPK/ERK-dependent HIF-1 pathway. The proteins of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMP)-2 that are targets of HIF-1, are down-regulated by SYP-5. SYP-5 displays significant inhibition on hypoxia-induced overexpression of VEGF and MMP2 in both cell lines. In the tube formation assay, SYP-5 suppresses angiogenesis induced by hypoxia and VEGF in vitro. SYP-5 also retards the Hep3B and Bcap37 cells migration and invasion induced by hypoxia and FBS. SYP-5 specifically inhibits hypoxic induction of luciferase expression in U251-HRE but not in U251-pGL3.
Tenofovir alafenamide is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic hepatitis B virus infection (HBV) in adults and children 6 years of age and older who weigh at least 55 lb (25 kg) and who meet certain requirements, as determined by a health care provider. HBV can be an opportunistic infection (OI) of HIV.
Lysine-specific demethylase 1 (LSD1) demethylates H3K4 and H3K9, resulting in transcriptional repression. It also controls the tumor suppressor activity of p53 by demethylating a specific p53 lysine residue (LYS370). ORY-1001 is an orally available, selective inhibitor of LSD1 (IC50 < 20 nM). It targets acute myeloid leukemia (AML) stem cells and significantly reduces tumor cell load while increasing survival time in mouse models of AML. ORY-1001 is in clinical trials for cancer treatment. ORY-1001 (RG-6016) is a potent LSD1 inhibitor extracted from patent WO2013057322A1.